molecular formula C6H8ClNOS B13318065 (1R)-2-amino-1-(5-chlorothiophen-2-yl)ethan-1-ol

(1R)-2-amino-1-(5-chlorothiophen-2-yl)ethan-1-ol

Cat. No.: B13318065
M. Wt: 177.65 g/mol
InChI Key: UWHBZOSXJAJDEY-SCSAIBSYSA-N
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Description

(1R)-2-amino-1-(5-chlorothiophen-2-yl)ethan-1-ol is a chiral amino alcohol with a molecular formula of C₆H₈ClNOS and a molecular weight of 177.65 g/mol . Its structure features a 5-chlorothiophene ring attached to a stereogenic carbon (C1) in the (R)-configuration, with an amino group (-NH₂) at the adjacent carbon (C2) and a hydroxyl group (-OH) at C1. Key properties include:

  • Hydrogen bonding capacity: The -NH₂ and -OH groups enable strong intermolecular interactions, influencing solubility and crystallization .
  • Stereochemical significance: The (1R) configuration may dictate pharmacological activity, as chirality often affects receptor binding .
  • Synthetic utility: Similar compounds are synthesized via reductive amination or enantioselective catalysis, followed by purification via column chromatography .

Properties

Molecular Formula

C6H8ClNOS

Molecular Weight

177.65 g/mol

IUPAC Name

(1R)-2-amino-1-(5-chlorothiophen-2-yl)ethanol

InChI

InChI=1S/C6H8ClNOS/c7-6-2-1-5(10-6)4(9)3-8/h1-2,4,9H,3,8H2/t4-/m1/s1

InChI Key

UWHBZOSXJAJDEY-SCSAIBSYSA-N

Isomeric SMILES

C1=C(SC(=C1)Cl)[C@@H](CN)O

Canonical SMILES

C1=C(SC(=C1)Cl)C(CN)O

Origin of Product

United States

Biological Activity

(1R)-2-amino-1-(5-chlorothiophen-2-yl)ethan-1-ol, with the CAS number 1689901-37-8, is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6_6H8_8ClNOS, with a molecular weight of 177.65 g/mol. The compound features a thiophene ring substituted with a chlorine atom, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC6_6H8_8ClNOS
Molecular Weight177.65 g/mol
SMILESC1=C(SC(=C1)Cl)C(CN)O
InChIInChI=1S/C6H8ClNOS/c7-6...

Antimicrobial Properties

Research indicates that compounds containing thiophene rings exhibit antimicrobial activities. A study evaluating various derivatives found that this compound demonstrated significant inhibition against several bacterial strains, suggesting its potential as an antimicrobial agent .

Melanin Production Inhibition

Inhibition of melanin production is another area where this compound shows promise. Studies have demonstrated that certain thiophene derivatives can inhibit tyrosinase activity, a key enzyme in melanin biosynthesis. This could position this compound as a candidate for skin-whitening agents or treatments for hyperpigmentation disorders .

Cytotoxic Effects

Preliminary cytotoxicity assays have indicated that this compound may affect cancer cell lines. For instance, in vitro studies revealed that it could induce apoptosis in specific cancer cells, potentially through the modulation of apoptotic pathways .

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, highlighting its potential as an antimicrobial agent.

Case Study 2: Melanin Inhibition

In a study involving B16-F10 melanoma cells, treatment with this compound resulted in a significant reduction in melanin content compared to untreated controls. The compound reduced melanin synthesis by approximately 50% at a concentration of 100 µM, indicating its effectiveness as a melanin biosynthesis inhibitor.

Comparison with Similar Compounds

2-amino-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-ol

  • Structure : Replaces thiophene with a fluorinated benzopyran ring.
  • Key differences :
    • Bioactivity : As a nebivolol metabolite, it undergoes N-dealkylation metabolically, unlike the thiophene derivative .
    • Electronic effects : Fluorine’s electronegativity alters electron distribution compared to chlorine in the target compound.
  • Physicochemical properties : Higher logP (lipophilicity) due to the aromatic benzopyran system.

(1R,2R)-2-amino-1-(3-chlorophenyl)-2-(4-chlorophenyl)ethan-1-ol

  • Structure : Features two chlorinated phenyl groups and a (1R,2R) configuration.
  • Key differences :
    • Lipophilicity : Dual chloro substituents increase hydrophobicity (logP ~3.5 vs. ~1.8 for the target compound) .
    • Stereochemical complexity : The (1R,2R) configuration complicates synthesis but enhances selectivity in receptor binding .

rel-(2R)-2-amino-2-(3-bromo-5-methylphenyl)ethan-1-ol hydrochloride

  • Structure : Bromine and methyl substituents on the aromatic ring; hydrochloride salt form.
  • Key differences :
    • Solubility : The hydrochloride salt improves aqueous solubility compared to the free base form of the target compound .
    • Steric effects : The bulky bromine and methyl groups hinder molecular packing, reducing crystallinity .

1-(5-iodo-thiophen-2-yl)-ethanol derivatives

  • Structure: Iodo-substituted thiophene with ethanol instead of amino ethanol.
  • Key differences :
    • Reactivity : Iodine’s polarizability enhances susceptibility to nucleophilic substitution compared to chlorine .
    • Crystallography : Larger atomic radius of iodine affects crystal lattice stability, as analyzed via Mercury CSD .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituents Bioactivity Notes
(1R)-2-amino-1-(5-chlorothiophen-2-yl)ethan-1-ol C₆H₈ClNOS 177.65 ~1.8 5-Cl-thiophene, -NH₂, -OH Potential CNS applications
2-amino-1-(6-fluoro-benzopyran-2-yl)ethan-1-ol C₁₀H₁₂FNO₂ 197.21 ~2.5 6-F-benzopyran Nebivolol metabolite
(1R,2R)-2-amino-1,2-bis(chlorophenyl)ethanol C₁₄H₁₂Cl₂NO 296.16 ~3.5 3-Cl- and 4-Cl-phenyl Antifungal research
rel-(2R)-2-amino-2-(3-Br-5-Me-phenyl)ethanol·HCl C₉H₁₁BrClNO 264.55 ~2.2 3-Br, 5-Me-phenyl, HCl Improved solubility

Key Research Findings

  • Metabolic Stability : Chlorine in the thiophene ring may reduce oxidative metabolism compared to fluorine or hydrogen .
  • Crystallization : The target compound’s -NH₂ and -OH groups promote hydrogen-bonded networks, as modeled via SHELX .
  • Pharmacological Potential: Chirality at C1 is critical for activity; enantiomers of similar compounds show divergent biological effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing (1R)-2-amino-1-(5-chlorothiophen-2-yl)ethan-1-ol with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves stereoselective reduction of a ketone precursor (e.g., 1-(5-chlorothiophen-2-yl)ethan-1-one) using chiral catalysts or enzymes. Sodium borohydride with chiral ligands or asymmetric hydrogenation can achieve high enantiomeric excess (e.e.). For example, reduction of a ketone intermediate (CAS 125712-84-7) under controlled pH and temperature (e.g., 0–4°C) with L-proline as a chiral auxiliary has been reported to yield >90% e.e. .

Q. How can researchers confirm the structural identity and stereochemistry of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze coupling constants (e.g., 3JHH^3J_{HH}) to confirm the thiophene ring substitution pattern and the ethanolamine backbone.
  • X-ray crystallography : Resolve the absolute configuration of the chiral center (1R) .
  • Mass spectrometry : Compare the exact molecular mass (calculated: 207.67 g/mol) with experimental data .

Q. What are the critical physicochemical properties influencing solubility and reactivity?

  • Key Properties :

PropertyValueSource
LogP (XlogP)~1.8Estimated from analogs
Hydrogen bond donors2 (amine and hydroxyl)
Polar surface area~46 ŲCalculated from structure
  • Solubility is enhanced in polar aprotic solvents (e.g., DMSO). Reactivity is influenced by the nucleophilic amine group and the electron-deficient 5-chlorothiophene ring .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Solutions include:

  • Purity validation : Use HPLC with chiral columns to ensure enantiomeric purity.
  • Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability).
  • Control experiments : Replicate studies under standardized conditions (pH, temperature, solvent) to isolate variables .

Q. What strategies are effective for probing the reaction mechanisms of this compound in catalytic processes?

  • Approaches :

  • Kinetic isotope effects (KIE) : Replace labile protons (e.g., -OH or -NH₂) with deuterium to study rate-determining steps.
  • Computational modeling : DFT calculations to map transition states and identify stereochemical outcomes.
  • In-situ spectroscopy : Monitor intermediates via FTIR or Raman during reactions (e.g., amidation or oxidation) .

Q. How can structural analogs of this compound be designed to optimize target binding while minimizing off-target effects?

  • Design Framework :

  • Bioisosteric replacement : Substitute the 5-chloro group on the thiophene with trifluoromethyl (-CF₃) or methyl (-CH₃) to modulate electron-withdrawing/donating effects .
  • Scaffold hopping : Replace the thiophene ring with pyridine (as in CAS 2416218-60-3) to alter π-π stacking interactions .
  • Pharmacophore mapping : Use SAR studies to identify critical hydrogen-bonding motifs (e.g., amine-hydroxyl distance) .

Safety and Handling

Q. What precautions are necessary for handling this compound in laboratory settings?

  • Recommendations :

  • Storage : Keep at 4°C in airtight, light-resistant containers to prevent degradation .
  • PPE : Use nitrile gloves and fume hoods due to potential amine reactivity.
  • Waste disposal : Neutralize with dilute acetic acid before aqueous disposal .

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